molecular formula C11H10N2O B1604565 6-Methyl-4-phenyl-1H-pyrimidin-2-one CAS No. 6320-47-4

6-Methyl-4-phenyl-1H-pyrimidin-2-one

Cat. No. B1604565
CAS RN: 6320-47-4
M. Wt: 186.21 g/mol
InChI Key: BVXPGAJYYBYTDJ-UHFFFAOYSA-N
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Description

“6-Methyl-4-phenyl-1H-pyrimidin-2-one” is a chemical compound characterized by a pyrimidine ring . Pyrimidines are a class of chemical compounds that have been proven to have various biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “6-Methyl-4-phenyl-1H-pyrimidin-2-one”, involves various organic reactions . For instance, one study reported the synthesis of a series of novel triazole-pyrimidine-based compounds .


Molecular Structure Analysis

The molecular structure of “6-Methyl-4-phenyl-1H-pyrimidin-2-one” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Tools like MolView can be used to convert the molecule into a 3D model for better visualization .


Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-4-phenyl-1H-pyrimidin-2-one” can be complex. For example, one study reported reactions with ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-4-phenyl-1H-pyrimidin-2-one” include its molecular weight, density, melting point, boiling point, flash point, water solubility, vapor pressure, and refractive index . It is also reported to be an odorless white crystalline powder that is poorly soluble in EtOH and insoluble in Et2O and H2O .

Scientific Research Applications

Antimicrobial Activity

  • Pyrimidines, including derivatives of 6-Methyl-4-phenyl-1H-pyrimidin-2-one, have been synthesized and tested for their biological activity against bacteria and fungi, showing moderate activity at certain concentrations (J.V.Guna & D.M.Purohit, 2012).

Nonlinear Optical Properties

  • Pyrimidine derivatives exhibit promising applications in nonlinear optics (NLO) fields, with studies showing that these compounds have considerable NLO character, making them suitable for optoelectronic applications (A. Hussain et al., 2020).

Dimerization and Supramolecular Chemistry

  • The dimerization of ureidopyrimidones, including derivatives of 6-Methyl-4-phenyl-1H-pyrimidin-2-one, via hydrogen bonding, is significant for developing supramolecular structures. This dimerization exhibits high constants, indicating strong interactions (F. H. Beijer et al., 1998).

Anticancer Properties

Aldose Reductase Inhibition and Antioxidant Activity

  • Pyrimidine derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Additionally, they exhibit significant antioxidant properties (C. La Motta et al., 2007).

Synthesis and Characterization for Drug Discovery

  • The synthesis and characterization of pyrimidine-based compounds have been explored for their potential in drug discovery, particularly in the context of AIDS chemotherapy (O. Ajani et al., 2019).

Gene Expression Inhibition

  • Some pyrimidine derivatives have shown potential in inhibiting NF-kappaB and AP-1 gene expression, which can be beneficial in treating various diseases, including cancer and inflammatory conditions (M. Palanki et al., 2000).

Corrosion Inhibition

  • Pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for iron in hydrochloric acid environments (Khaled Abdelazim et al., 2021).

Safety And Hazards

The safety and hazards of “6-Methyl-4-phenyl-1H-pyrimidin-2-one” should be carefully considered. For instance, it is recommended to avoid inhaling the dust or contact with skin and eyes . It is also considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for “6-Methyl-4-phenyl-1H-pyrimidin-2-one” could involve further exploration of its biological activities and potential applications in medicinal chemistry . There is also potential for the development of new drugs based on this compound .

properties

IUPAC Name

6-methyl-4-phenyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXPGAJYYBYTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283508
Record name NSC31899
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-phenyl-1H-pyrimidin-2-one

CAS RN

6320-47-4
Record name NSC31899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31899
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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